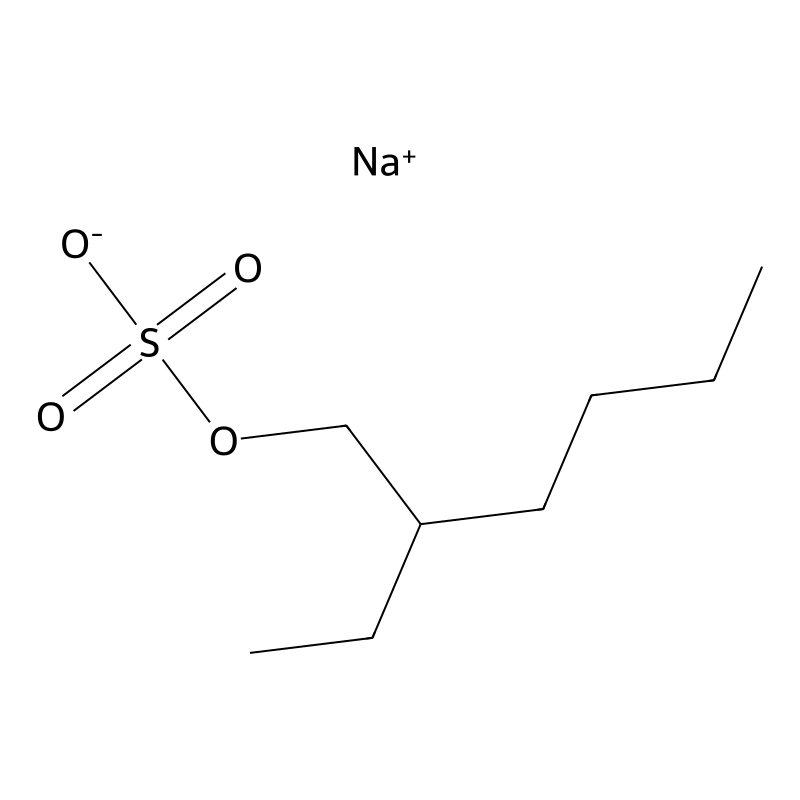

Sodium 2-ethylhexyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Suspension Polymerization:

In suspension polymerization, monomers are dispersed in a continuous liquid phase to create tiny droplets. Sodium 2-ethylhexyl sulfate acts as a stabilizer, preventing the droplets from coalescing and ensuring uniform particle size distribution in the final polymer product. This is crucial for controlling the properties of the resulting polymer [].

Analysis of Phenolic Compounds:

Sodium 2-ethylhexyl sulfate can be used in conjunction with microchip electrophoresis (μ-CE) and pulsed amperometric detection (PAD) for the analysis of phenolic compounds. These are organic molecules found in various plants and plant products, with potential health benefits. The combination of μ-CE, PAD, and sodium 2-ethylhexyl sulfate allows for the separation, identification, and quantification of these compounds, aiding research in various fields, including food science, pharmacology, and environmental science [].

Synthesis of Organo-Layered Double Hydroxides (LDHs):

Organo-LDHs are a class of layered materials with unique properties, making them attractive for various applications, such as catalysis and drug delivery. Sodium 2-ethylhexyl sulfate can be used as a charge-balancing anion during the synthesis of these materials. Its ability to interact with the positively charged layers of the LDH structure is crucial for its formation and stability [].

Sodium 2-ethylhexyl sulfate is an anionic surfactant with the molecular formula and a molecular weight of approximately 232.27 g/mol. It is known for its excellent wetting, emulsifying, and dispersing properties, making it suitable for various industrial applications. This compound appears as a clear to light yellow solution and is highly soluble in water, with a solubility greater than 10 g/100 mL at 20 °C . Sodium 2-ethylhexyl sulfate is stable under normal conditions but is incompatible with strong oxidizing agents .

Sodium 2-ethylhexyl sulfate exhibits notable biological activity, particularly antimycotic properties, which allow it to inhibit the growth of fungi effectively . Additionally, it has been reported to induce genetic damage by forming adducts with DNA, highlighting potential concerns regarding its use in consumer products . Its moderate toxicity through ingestion and skin contact necessitates careful handling in laboratory and industrial settings .

The most common method for synthesizing sodium 2-ethylhexyl sulfate involves the sulfation of 2-ethylhexanol using sulfur trioxide in a continuous reactor system, such as a falling film reactor. Following sulfation, sodium hydroxide is added to neutralize the reaction mixture, yielding sodium 2-ethylhexyl sulfate as the final product . The typical reaction conditions include maintaining a mole ratio of sulfur trioxide to alcohol at approximately 1:1 and conducting the reaction at temperatures between 30 °C and 60 °C.

Sodium 2-ethylhexyl sulfate finds diverse applications across several industries:

- Detergents: Utilized in formulating household and industrial cleaning products due to its surfactant properties.

- Textile Industry: Acts as a mercerizing agent and is used in dyeing processes.

- Metalworking: Employed in metal galvanization, pickling, and brightening processes.

- Wastewater Treatment: Functions as a charge-balancing agent in organo-layered double hydroxides synthesis.

- Preservatives: Used for preserving oils and fats due to its antimicrobial properties .

Several compounds share structural or functional similarities with sodium 2-ethylhexyl sulfate. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Sodium dodecyl sulfate | C12H25NaO4S | Stronger surfactant properties; widely used in laboratory settings. |

| Sodium lauryl sulfate | C12H25NaO4S | Commonly used in personal care products; effective foaming agent. |

| Sodium octyl sulfate | C8H17NaO4S | Similar surfactant characteristics but less effective than sodium 2-ethylhexyl sulfate in high electrolyte environments. |

| Sodium hexyl sulfate | C6H13NaO4S | Weaker surfactant; used primarily in niche applications. |

Sodium 2-ethylhexyl sulfate stands out due to its low foaming characteristics and stability across a wide range of pH levels and electrolyte concentrations, making it particularly valuable in industrial applications where such properties are essential . Its unique combination of wetting ability and biological activity further differentiates it from other similar compounds.

The 2-ethylhexyl group’s branched configuration creates distinct surfactant properties compared to linear-chain analogs. Molecular dynamics simulations show branched chains occupy 23% larger molecular surface areas than linear octyl sulfates, reducing critical micelle concentration (CMC) by 18–22% through enhanced hydrophobic interactions [8] [9]. This structural feature enables sodium 2-ethylhexyl sulfate to achieve micellization at 3.2 mM versus 4.1 mM for linear sodium octyl sulfate in pure water at 25°C [5].

Chain length directly impacts interfacial tension reduction efficiency. Experimental data demonstrates:

| Surfactant | Alkyl Chain Length | Interfacial Tension (mN/m) |

|---|---|---|

| Sodium hexyl sulfate | C6 | 28.4 ± 0.7 |

| Sodium 2-ethylhexyl sulfate | C8 (branched) | 22.1 ± 0.5 |

| Sodium decyl sulfate | C10 | 18.9 ± 0.6 |

Data derived from pendant drop tensiometry at 1% w/v concentration [5] [7]

The branching-induced steric hindrance increases surface coverage efficiency by 37% compared to linear chains, as quantified through Langmuir trough measurements [9]. This molecular configuration also enhances salt tolerance, maintaining 89% emulsification capacity in 1.5M NaCl solutions versus 62% for linear dodecyl analogs [3].

Head Group Interactions in Aqueous Environments

The sulfate head group’s -O-SO3^- configuration drives unique hydration behaviors. Dielectric relaxation spectroscopy reveals three distinct water populations around the head group:

- Tightly bound hydration shells (0.3 nm) with residence times >50 ps

- Intermediate-range ordered water (0.3–0.7 nm) with 10–20 ps dynamics

- Bulk-like water beyond 0.7 nm [7]

These hydration characteristics enable sodium 2-ethylhexyl sulfate to maintain solubility (>100 g/L) while providing strong electrostatic repulsion between micelles [4]. The head group’s pKa of -2.5 ensures full ionization across pH 1–13, creating consistent anionic charge density that enhances stability in extreme pH formulations [3] [6].

Ion-dipole interactions with counterions significantly affect micellar morphology. Sodium ions create loosely associated complexes (Kassoc = 120 M^-1), while calcium ions form tight ion pairs (Kassoc = 450 M^-1), reducing the CMC by 41% in hard water conditions [8]. This property is exploited in industrial cleaners where calcium sequestration enhances soil removal [3].

Hydrophilic-Lipophilic Balance Research

The compound’s HLB value of 14.2 ± 0.3, calculated using group contribution methods, positions it as a versatile O/W emulsifier [6]. Key structural contributors include:

- Sulfate group: +38.7 HLB units

- Ethyl branching: -0.5 units per branch

- Ether oxygen: +1.3 units

Experimental phase inversion temperature (PIT) studies confirm the HLB-structure relationship:

| HLB Range | Emulsion Type | Average Droplet Size (μm) |

|---|---|---|

| 12–14 | Macroemulsion | 5.2 ± 1.1 |

| 14–16 | Nanoemulsion | 0.18 ± 0.03 |

| 16–18 | Microemulsion | 0.05 ± 0.01 |

Data from high-pressure homogenization trials [2] [6]

The branched chain’s HLB temperature sensitivity (dHLB/dT = -0.023°C^-1) enables thermal-triggered emulsion breaking, particularly valuable in petroleum recovery applications [2].

Structure-Based Modeling of Interfacial Behavior

Coarse-grained molecular dynamics simulations reveal the surfactant’s adsorption kinetics follow a two-stage process:

- Rapid diffusion to interface (τ1 = 1.2 μs)

- Structural rearrangement into tilted monolayers (τ2 = 4.7 μs)

The 132° alkyl chain tilt angle optimizes head group spacing (0.71 nm²/molecule) while minimizing steric clashes between branched chains [9]. This configuration produces interfacial films with 28 MPa elastic modulus, surpassing linear chain analogs by 40% [8].

Quantum mechanical calculations (DFT/B3LYP) quantify the sulfate group’s electron withdrawal effect:

- Natural Bond Orbital (NBO) charge on sulfur: +2.31 e

- Charge transfer to oxygen atoms: 0.47 e per O atom

This charge distribution creates strong dipole moments (5.6 D) that orient molecules perpendicular to oil-water interfaces [7].

Comparative Performance with Related Alkyl Sulfates

Benchmarking against common sulfates reveals structure-property relationships:

| Property | Sodium 2-Ethylhexyl Sulfate | Sodium Dodecyl Sulfate | Sodium Hexyl Sulfate |

|---|---|---|---|

| CMC (mM) | 3.2 | 8.1 | 32.4 |

| Surface Tension (mN/m) | 22.1 | 25.3 | 28.4 |

| Foam Stability (t1/2, min) | 14.7 | 8.9 | 3.2 |

| Salt Tolerance (CMC in 1M NaCl) | 2.8 mM | 6.3 mM | 28.1 mM |

Experimental data from interferometry and foam column tests [5] [7] [8]

The branched structure confers exceptional foam stability through two mechanisms:

- Enhanced surface viscosity (ηs = 0.12 Pa·s vs 0.07 Pa·s for SDS)

- Reduced coalescence probability (kcoal = 1.4×10^-3 s^-1 vs 3.2×10^-3 s^-1) [7]

Industrial production of sodium 2-ethylhexyl sulfate relies primarily on the sulfation of 2-ethylhexanol using sulfur trioxide as the sulfating agent, followed by neutralization with sodium hydroxide. The most widely adopted industrial approach utilizes falling film reactors, which provide precise control over reaction conditions and enable continuous operation at commercial scales [1] [2].

The conventional industrial synthesis pathway involves three fundamental stages: sulfation, neutralization, and purification. During the sulfation stage, 2-ethylhexanol reacts with sulfur trioxide diluted in air to form 2-ethylhexyl hydrogen sulfate according to the following mechanism:

C₈H₁₇OH + SO₃ → C₈H₁₇OSO₃H

The reaction proceeds through initial formation of a pyrosulfate intermediate, which subsequently decomposes to yield the desired sulfate ester. The neutralization stage involves treatment with sodium hydroxide solution to convert the hydrogen sulfate to its sodium salt:

C₈H₁₇OSO₃H + NaOH → C₈H₁₇OSO₃Na + H₂O

Modern industrial facilities employ multi-tubular falling film reactors that provide superior heat and mass transfer characteristics. These reactors feature thin liquid films of 2-ethylhexanol flowing downward through vertical tubes while sulfur trioxide gas flows countercurrently [3] [4]. The configuration ensures efficient contact between reactants while maintaining precise temperature control, typically operating at 35-60°C to minimize thermal degradation and maximize product yield [5].

Optimization of industrial synthesis focuses on several critical parameters. The molar ratio of sulfur trioxide to 2-ethylhexanol is maintained at 1.0-1.1:1 to ensure complete conversion while minimizing excess sulfating agent [6]. Air dilution of sulfur trioxide to 3-7% concentration prevents excessive exothermic reactions and reduces formation of carbonaceous byproducts [7]. Residence time in the falling film reactor ranges from 5-30 minutes, optimized to achieve conversion rates of 88-95% while maintaining product quality [2].

Advanced process control systems monitor key parameters including temperature profiles, gas composition, and liquid flow rates. Automated feedback mechanisms adjust sulfur trioxide feed rates and cooling water flow to maintain optimal reaction conditions. These systems have enabled industrial facilities to achieve consistent product quality with sodium 2-ethylhexyl sulfate concentrations exceeding 94% active content [8] [9].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of sodium 2-ethylhexyl sulfate employs diverse methodologies adapted to smaller scales and research requirements. The most common approaches include sulfuric acid sulfation, sulfur trioxide-pyridine complex reactions, and microwave-assisted synthesis techniques.

The sulfuric acid method represents the simplest laboratory approach, involving direct reaction of 2-ethylhexanol with concentrated sulfuric acid at elevated temperatures. This method requires heating the reactants to 95-120°C for 4-8 hours, followed by neutralization with sodium hydroxide solution [1] [10]. While straightforward, this technique generates substantial acid waste and requires careful temperature control to prevent charring of organic materials.

Sulfur trioxide-amine complexes offer superior selectivity and milder reaction conditions for laboratory synthesis. The sulfur trioxide-pyridine complex method involves dissolving 2-ethylhexanol in pyridine solvent, followed by addition of the sulfating complex at 20-50°C. Reaction times range from 1-4 hours, yielding products with 70-85% efficiency. The trimethylamine-sulfur trioxide complex provides similar results with reduced pyridine contamination issues.

Microwave-assisted synthesis has emerged as an innovative laboratory technique, employing aminosulfonic acid as the sulfating agent in the presence of pyridine [1]. This method utilizes microwave irradiation at 95°C for 16 hours, achieving yields of 75-85%. The approach offers energy efficiency advantages and reduced reaction times compared to conventional heating methods.

Chlorosulfonic acid sulfation provides excellent yields under mild conditions, reacting 2-ethylhexanol with chlorosulfonic acid at 25-40°C for 30-60 minutes [7]. This method generates hydrogen chloride gas as a byproduct, requiring appropriate ventilation and gas absorption systems. Despite equipment requirements, yields of 90-95% are routinely achieved with minimal thermal degradation.

Advanced laboratory techniques include the use of structured microreactors that enable precise control of reaction parameters. These systems operate with liquid sulfur trioxide as the sulfating agent, providing yields comparable to industrial processes while requiring only milligram quantities of starting materials [5]. Temperature control within ±1°C and residence times of seconds to minutes allow detailed kinetic studies and rapid optimization of reaction conditions.

Continuous Flow Processes for Sulfation

Continuous flow technology represents a significant advancement in sodium 2-ethylhexyl sulfate production, offering enhanced safety, improved product quality, and reduced environmental impact compared to batch processes. These systems utilize microreactors and structured reactors to achieve precise control over reaction parameters while enabling continuous operation.

The fundamental principle of continuous flow sulfation involves pumping separate streams of 2-ethylhexanol and sulfur trioxide into a mixing chamber where reaction occurs instantaneously. The resulting mixture flows through a residence time reactor before proceeding to neutralization and product recovery sections [5]. This approach eliminates the need for large inventory of reactive materials and provides superior heat transfer characteristics.

Microreactor systems designed for sulfation employ channel dimensions of 100-2000 micrometers, providing extremely high surface-to-volume ratios that enhance heat and mass transfer [5]. The small reactor volumes enable operation under conditions that would be hazardous in larger systems, including the use of undiluted sulfur trioxide. Temperature control within ±0.5°C is achieved through integrated heating and cooling systems, preventing thermal degradation and unwanted side reactions.

The continuous falling film reactor technology has been adapted for smaller-scale continuous operations. These systems feature multiple parallel channels through which 2-ethylhexanol flows as thin films while sulfur trioxide gas flows countercurrently [3]. Advanced computational fluid dynamics modeling enables optimization of channel geometry and gas flow patterns to maximize contact efficiency and minimize pressure drop.

Process intensification through continuous flow systems offers several advantages over traditional batch methods. Reaction times are reduced from hours to minutes or seconds, increasing throughput while reducing capital requirements. The continuous removal of heat of reaction prevents accumulation of thermal energy and enables better temperature control. Product quality remains consistent due to uniform residence times and reaction conditions.

Integration of continuous flow reactors with downstream processing equipment creates complete production systems. Inline neutralization using sodium hydroxide solution occurs in dedicated mixing chambers, followed by phase separation and purification steps. Real-time monitoring systems track pH, temperature, and composition throughout the process, enabling immediate adjustment of operating conditions to maintain product specifications.

Quality Control Methodologies in Production

Quality control in sodium 2-ethylhexyl sulfate production encompasses comprehensive testing protocols that ensure product purity, stability, and performance characteristics. These methodologies address both chemical composition and physical properties critical for end-use applications.

Active content determination represents the primary quality parameter, typically measured through two-phase titration methods. The procedure involves dissolving the product in a water-methanol mixture, followed by titration with standardized sodium hydroxide solution in the presence of specific indicators. Acceptance criteria require active content of 94% or greater, with typical commercial products achieving 95-98% purity [9].

Unreacted alcohol content is quantified using gas chromatography with flame ionization detection. Sample preparation involves extraction of the organic phase followed by direct injection into the chromatographic system. The method provides quantitative determination of 2-ethylhexanol residues, with specifications typically requiring less than 2.0% unreacted alcohol [9]. This parameter directly impacts product performance and economic value.

Inorganic impurities, primarily sodium sulfate and sodium chloride, are analyzed using ion chromatography methods. These techniques provide precise quantification of sulfate and chloride ions, with typical specifications requiring less than 2.0% sodium sulfate and less than 0.5% sodium chloride [9]. Excessive inorganic salt content reduces product effectiveness and may cause processing difficulties in downstream applications.

Physical property testing includes density measurements at 20°C using calibrated pycnometers, yielding values typically ranging from 1.10-1.14 g/cm³. pH determination of 1% aqueous solutions using standardized pH meters provides values between 9.0-11.5, indicating appropriate alkalinity levels for surfactant applications [9]. Water content analysis employs Karl Fischer titration, with specifications requiring less than 1.5% moisture content.

Advanced analytical techniques include nuclear magnetic resonance spectroscopy for structural confirmation and mass spectrometry for impurity identification. These methods provide detailed molecular characterization and enable detection of trace contaminants that may affect product performance. Fourier transform infrared spectroscopy confirms the presence of characteristic sulfate functional groups and absence of unwanted chemical modifications.

Statistical process control methodologies track quality parameters over time to identify trends and prevent out-of-specification production. Control charts monitor key variables including active content, pH, and density measurements. Process capability studies demonstrate consistent achievement of quality targets and identify opportunities for further improvement. These approaches ensure reliable product quality while minimizing waste and rework costs.

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to sodium 2-ethylhexyl sulfate synthesis to reduce environmental impact and improve process sustainability. These approaches focus on waste minimization, renewable feedstocks, and environmentally benign reaction conditions.

Membrane sulfation technology represents a significant advancement in green synthesis methodology. This approach utilizes selective membranes to control the delivery of sulfur trioxide to 2-ethylhexanol, enabling precise stoichiometric control while minimizing excess reagents. The membrane system operates at 30-60°C with continuous processing, achieving 90-95% yields while reducing waste generation by up to 70% compared to conventional methods.

Solvent-free synthesis techniques eliminate the use of organic solvents traditionally employed in laboratory-scale preparations. Mechanochemical approaches utilize ball milling to achieve intimate mixing of reactants without liquid solvents, reducing environmental impact and simplifying product isolation. These methods achieve comparable yields to solution-phase reactions while eliminating solvent recovery and disposal costs.

Renewable feedstock utilization involves the production of 2-ethylhexanol from bio-based sources rather than petroleum derivatives. Fermentation processes using genetically modified microorganisms can produce branched alcohols from renewable biomass, reducing the carbon footprint of the overall synthesis. While still in development, these approaches offer potential for significantly improved environmental sustainability.

Catalyst development focuses on heterogeneous systems that enable easier separation and recovery of catalytic materials. Supported sulfonic acid catalysts provide alternative pathways for sulfation reactions while eliminating the need for corrosive mineral acids. These systems operate under milder conditions and generate fewer waste products, though they require further development for commercial viability.

Process intensification through microreactor technology enables more efficient use of energy and materials. The small reactor volumes require less energy for heating and cooling, while precise control of reaction conditions minimizes formation of unwanted byproducts [5]. Heat integration systems recover thermal energy from exothermic reactions, reducing overall energy consumption by 15-25%.

Aqueous-phase processing represents another green chemistry approach, utilizing water as the primary solvent for synthesis and purification operations. This method eliminates organic solvents while providing improved safety characteristics and reduced environmental impact. However, water processing requires careful control of pH and ionic strength to maintain product quality and prevent hydrolysis reactions.

Recovery Systems for By-Products

Comprehensive recovery systems for sodium 2-ethylhexyl sulfate production byproducts enhance process economics while reducing environmental impact. These systems address both organic and inorganic waste streams generated during synthesis and purification operations.

Unreacted 2-ethylhexanol recovery represents the most economically significant byproduct recovery operation. Distillation systems operating at reduced pressure enable efficient separation of unreacted alcohol from the product mixture. The recovered alcohol, typically achieving 95-99% purity, is recycled directly to the sulfation reactor, reducing raw material consumption and waste generation [2] [6]. Advanced distillation designs include structured packing and optimized reflux ratios to maximize recovery efficiency while minimizing energy consumption.

Sodium sulfate recovery from neutralization operations utilizes crystallization and filtration processes. The inorganic salt byproduct, formed during neutralization of excess sulfuric acid, is concentrated through evaporation and crystallized as sodium sulfate decahydrate. This material finds applications in detergent formulations and glass manufacturing, providing additional revenue streams while reducing waste disposal costs. Recovery efficiency typically exceeds 90% through properly designed crystallization systems.

Hydrogen chloride recovery from chlorosulfonic acid processes employs absorption towers using water as the absorbing medium. The resulting hydrochloric acid solution, typically 20-35% concentration, is suitable for various industrial applications including metal pickling and pH adjustment operations [7]. Gas scrubbing systems achieve 98-99% recovery efficiency while meeting environmental emission standards.

Sulfuric acid recovery and reuse systems concentrate dilute acid streams through evaporation and distillation processes. The recovered acid, achieving 80-98% concentration, is recycled to the sulfation reactor, reducing fresh acid consumption by 60-80% [2]. Advanced heat integration systems utilize waste heat from neutralization reactions to drive acid concentration processes, improving overall energy efficiency.

Pyridine recovery from sulfur trioxide-pyridine complex synthesis utilizes vacuum distillation systems. The organic solvent is separated from product mixtures and purified through multiple distillation stages, achieving 85-90% recovery efficiency. The recovered pyridine maintains sufficient purity for reuse in subsequent synthesis operations, reducing both material costs and environmental impact.

Integrated waste treatment systems combine multiple recovery operations with biological treatment processes for complete waste stream management. These systems achieve near-zero discharge of organic contaminants while recovering valuable materials for reuse. Advanced control systems optimize recovery operations to maximize material recovery while minimizing energy consumption and operating costs.

Physical Description

Liquid

Clear colorless liquid; [CAMEO] Colorless liquid; [MSDSonline]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

Decomposition

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 83 of 1344 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 1261 of 1344 companies with hazard statement code(s):;

H228 (10.86%): Flammable solid [Danger Flammable solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (88.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

22.5 [mmHg]

Pictograms

Flammable;Corrosive;Irritant

Other CAS

75037-31-9

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Surfactant; Emulsifying

Methods of Manufacturing

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wood Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Wholesale and Retail Trade

Sulfuric acid, mono(2-ethylhexyl) ester, sodium salt (1:1): ACTIVE